
Bgj-398;nvp-bgj398
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Infigratinib is a fibroblast growth factor receptor-specific tyrosine kinase inhibitor. It is primarily used for the treatment of cholangiocarcinoma, a type of bile duct cancer, and is being investigated for other conditions such as urothelial carcinoma and achondroplasia . Infigratinib targets fibroblast growth factor receptors 1, 2, and 3, which play a role in cell proliferation, differentiation, and angiogenesis .
Méthodes De Préparation
Infigratinib is synthesized through a series of chemical reactions involving various reagents and conditionsThe process includes steps such as N-dealkylation, N-demethylation, O-demethylation, hydroxylation, and dechlorination . Industrial production methods involve optimizing these reactions for large-scale manufacturing, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Infigratinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions include various metabolites that are analyzed using techniques like liquid chromatography and mass spectrometry .
Applications De Recherche Scientifique
Infigratinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases and the role of fibroblast growth factor receptors in various biochemical pathways.
Biology: Infigratinib is used to investigate cell signaling pathways and the effects of tyrosine kinase inhibition on cell proliferation and differentiation.
Medicine: It is primarily used in the treatment of cholangiocarcinoma and is being investigated for other cancers and genetic conditions like achondroplasia
Mécanisme D'action
Infigratinib exerts its effects by inhibiting fibroblast growth factor receptors 1, 2, and 3. These receptors are involved in cell proliferation, differentiation, and angiogenesis. By inhibiting these receptors, infigratinib suppresses tumor growth and proliferation . The molecular targets include the ATP-binding sites of the fibroblast growth factor receptors, which are crucial for their kinase activity .
Comparaison Avec Des Composés Similaires
Infigratinib is similar to other fibroblast growth factor receptor inhibitors such as pemigatinib and futibatinib. it has unique properties that make it distinct:
Pemigatinib: Also an FGFR inhibitor, used for similar indications but with different pharmacokinetic properties.
Futibatinib: Another FGFR inhibitor with a different binding affinity and clinical profile.
Infigratinib’s specificity for fibroblast growth factor receptors 1, 2, and 3, along with its clinical efficacy in treating cholangiocarcinoma, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C26H31Cl2N7O3 |
|---|---|
Poids moléculaire |
560.5 g/mol |
Nom IUPAC |
1-(2,6-dichloro-3,5-dimethoxyphenyl)-3-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)32-26(36)33(2)25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H2,29,30,31,32,36) |
Clé InChI |
KALOVIRFCJVVNY-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)NC(=O)N(C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


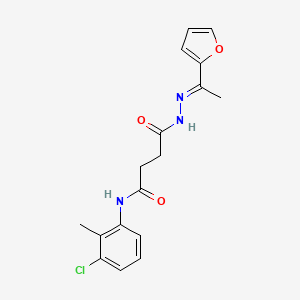
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)](/img/structure/B14799074.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
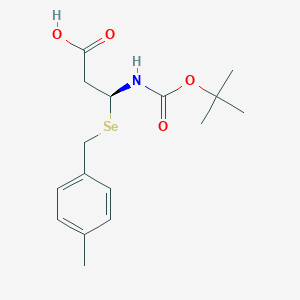
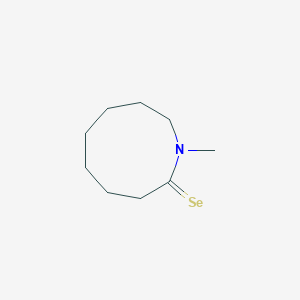
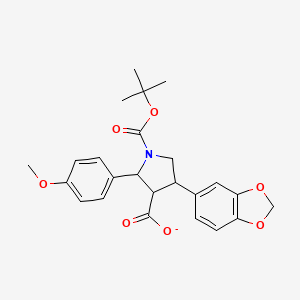
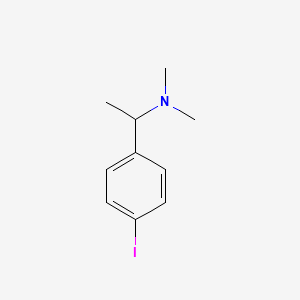
![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)
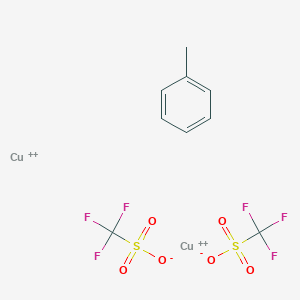
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14799107.png)
![(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)
![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14799120.png)
